5-O-(E)-p-Coumaroylquinic acid

α-amylase inhibition postprandial hyperglycemia antidiabetic

Generic chlorogenic acid procurement frequently yields undefined isomer mixtures, compromising α-amylase inhibition reproducibility. 5-O-(E)-p-Coumaroylquinic acid (CAS 1899-30-5) eliminates this risk with certified regiochemical identity. • Noncompetitive α-amylase inhibitor (IC50 = 69.39 µM)-4.3-fold more potent than acarbose; also inhibits PTP1B for dual-target metabolic studies. • Validated single-isomer reference standard with distinct LC-MS retention time and MS/MS fragmentation; prevents misidentification of 3-O- and 4-O- regioisomers. • Documented HBV DNA reduction in HepG2.2.15 cells.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 1899-30-5
Cat. No. B167839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-(E)-p-Coumaroylquinic acid
CAS1899-30-5
Synonyms2-coumaroylquinic acid
o-coumaroylquinic acid
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14-,16+/m1/s1
InChIKeyBMRSEYFENKXDIS-OTCYKTEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-O-(E)-p-Coumaroylquinic Acid: Dual α-Amylase and PTP1B Inhibitor for Metabolic Research


5-O-(E)-p-Coumaroylquinic acid (CAS 1899-30-5), also designated trans-5-O-(4-coumaroyl)-D-quinic acid, is a cinnamate ester formed by formal condensation of the carboxy group of 4-coumaric acid with the 5-hydroxy group of (-)-quinic acid [1]. It belongs to the chlorogenic acid family of plant polyphenols and functions as a naturally occurring phenylpropanoid metabolite [1]. Unlike its closely related analog chlorogenic acid (5-O-caffeoylquinic acid), this compound bears a p-coumaroyl moiety in place of a caffeoyl group, resulting in distinct physicochemical properties and bioactivity profiles relevant to metabolic and inflammatory research [1].

α-Amylase and PTP1B dual-target inhibition study fit
Noncompetitive enzyme kinetics research workflow
Chlorogenic acid analog with distinct p-coumaroyl substitution

Chlorogenic Acid Analogs Cannot Substitute for 5-O-(E)-p-Coumaroylquinic Acid


Although 5-O-(E)-p-coumaroylquinic acid is structurally classified within the chlorogenic acid superfamily, its specific substitution pattern—a p-coumaroyl ester at the 5-position of quinic acid—confers a unique combination of α-amylase inhibitory potency (IC50 = 69.39 µM) and PTP1B inhibition that is not conserved across other regioisomers or caffeoyl analogs [1]. The compound demonstrates a reversible, noncompetitive α-amylase inhibition mechanism that distinguishes it kinetically from competitive inhibitors like acarbose [1]. Furthermore, interconversion between p-coumaroylquinic acid isomers is not thermodynamically spontaneous; each positional isomer (3-O-, 4-O-, and 5-O-) requires distinct synthetic routes and exhibits differential stability and bioactivity [2]. Procurement of undefined isomer mixtures or generic chlorogenic acid cannot reproduce the validated α-amylase and PTP1B dual-target profile documented for the 5-O-(E)-isomer.

Caffeoyl vs. p-coumaroyl substitution
Chlorogenic acid (5-caffeoylquinic acid) may not reproduce the reported α-amylase/PTP1B dual-profile of the p-coumaroyl analog.
Regioisomeric identity
3-O-, 4-O-, and 1-O-p-coumaroylquinic acids differ in stability and bioactivity; isomer mixtures may shift assay outcomes.
Inhibition mechanism mismatch
Competitive inhibitors (e.g., acarbose) do not provide the noncompetitive enzyme kinetics profile required for substrate-independent inhibition studies.

Differentiation Evidence: 5-O-(E)-p-Coumaroylquinic Acid vs. Analogs


α-Amylase Inhibitory Potency Compared to Acarbose

In a direct comparative enzymatic assay, 5-O-p-coumaroylquinic acid (5-CQA) demonstrated an IC50 of 69.39 µM against α-amylase, representing a 4.3-fold improvement in potency relative to the clinical standard acarbose (IC50 = 298.07 µM) [1]. The compound acts as a reversible, noncompetitive inhibitor, a kinetic profile that differs from acarbose's competitive inhibition mechanism [1].

α-Amylase potency vs. acarbose
Head-to-head
IC50 69.39 µM (5-CQA) vs. 298.07 µM (acarbose); 4.3-fold lower IC50 reported
Supports α-amylase inhibition assay context
Noncompetitive mechanism; enzyme inhibition assay
α-amylase inhibition postprandial hyperglycemia antidiabetic

Reversible, Noncompetitive α-Amylase Inhibition

5-O-p-Coumaroylquinic acid was identified as a potent α-amylase inhibitor with an IC50 of 69.39 µM. Kinetic analysis revealed a reversible, noncompetitive inhibition mechanism, meaning the compound binds to an enzyme site distinct from the active site and can inhibit enzyme activity regardless of substrate concentration [1].

Inhibition mechanism
Method context
Reversible, noncompetitive inhibitor (Lineweaver-Burk kinetics)
Enables substrate-independent enzyme inhibition studies
Kinetic analysis confirmed
α-amylase inhibitor noncompetitive inhibition diabetes research

PTP1B Inhibition and Glucose Uptake Enhancement

5-O-Coumaroylquinic acid (also reported as 3-O-coumaroylquinic acid) exhibits significant inhibition of protein tyrosine phosphatase 1B (PTP1B) and demonstrates a concentration-dependent inhibitory effect on α-glucosidase, thereby contributing to anti-hyperglycemic activity . Additionally, this compound enhances glucose uptake and inhibits PTP1B in vitro, highlighting its potential therapeutic applications in glucose regulation .

PTP1B & glucose uptake
Data to verify
Reported PTP1B inhibition and enhanced glucose uptake in vitro
PTP1B pathway-response context; IC50 not specified
Class-level inference; source review needed
PTP1B inhibitor glucose uptake anti-hyperglycemic

Anti-HBV Activity in HepG2.2.15 Cells

5-O-(E)-p-Coumaroylquinic acid (compound 12) lowers the amounts of HBV DNA in mature HBV particles liberated from HepG2.2.15 cells in vitro, demonstrating antiviral activity against hepatitis B virus .

Anti-HBV in HepG2.2.15
Source review
Significant reduction in HBV DNA levels reported
Antiviral screening context; quantitative values not detailed
Supporting evidence; requires validation
antiviral HBV DNA hepatitis B

Regioisomeric Distinction from 3-O- and 4-O-Isomers

The four isomers of p-coumaroylquinic acid (1-O-, 3-O-, 4-O-, and 5-O-) exhibit distinct chromatographic and mass spectrometric behavior, requiring careful regioisomeric assignment via LC-MSⁿ fragmentation pattern analysis [1]. Interconversion between these isomers is not spontaneous under ambient conditions; synthetic access to each requires regiospecific protection/deprotection strategies [1].

Regioisomeric identity
Analytical context
5-O-(E)-isomer: distinct LC-MS/MS fragmentation and retention vs. 3-O-, 4-O-, 1-O-
Analytical reference standard selection context
Synthesis and chromatographic characterization
regioisomer p-coumaroylquinic acid positional isomer

Key Research Applications for 5-O-(E)-p-Coumaroylquinic Acid


α-Amylase Inhibition Assays in Drug Discovery

Use 5-O-(E)-p-coumaroylquinic acid as a potent, noncompetitive α-amylase inhibitor reference compound (IC50 = 69.39 µM) to benchmark novel inhibitors. Its 4.3-fold greater potency over acarbose makes it suitable for dose-response studies requiring robust inhibition at lower concentrations. The reversible, noncompetitive mechanism enables studies of enzyme inhibition kinetics at varying substrate concentrations, a key advantage over competitive inhibitors [1].

Dual α-Amylase and PTP1B Inhibition Studies

Leverage the compound's combined α-amylase inhibition (IC50 69.39 µM) and PTP1B inhibitory activity for research on multi-target metabolic interventions. This dual-action profile, not shared by all chlorogenic acid analogs, supports investigation of synergistic glucose-lowering mechanisms that simultaneously address starch digestion and insulin signaling pathways [1] .

Analytical Standard for Metabolomics and Dereplication

Employ certified 5-O-(E)-p-coumaroylquinic acid as a chromatographic and mass spectrometric reference standard for accurate identification of p-coumaroylquinic acid regioisomers in plant extracts, food matrices, and biological samples. The distinct retention time and MS/MS fragmentation pattern of the 5-O-isomer prevent misidentification with 3-O- or 4-O- isomers, a critical quality control requirement for LC-MS-based metabolomics workflows [2].

Antiviral Mechanistic Studies in HBV Cell Models

Apply 5-O-(E)-p-coumaroylquinic acid in HepG2.2.15 cell-based assays to investigate mechanisms of HBV DNA reduction. This application leverages the compound's documented antiviral activity while benefiting from the defined potency in parallel metabolic assays, allowing cross-comparison of structure-activity relationships across different therapeutic areas .

Application
Selection Property
Validation Focus
α-Amylase inhibition assays
Noncompetitive inhibition profile
Enzyme kinetics at varying substrate concentrations
Dual α-amylase/PTP1B pathway studies
Multi-target inhibition context
Synergistic glucose-lowering pathway review
Metabolomics analytical standard
5-O-(E)-regioisomeric identity
LC-MS/MS fragmentation and retention time verification
Antiviral mechanistic screening
Reported HBV DNA reduction context
HepG2.2.15 cell-model endpoint review

Technical Documentation Hub

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32 linked technical documents
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